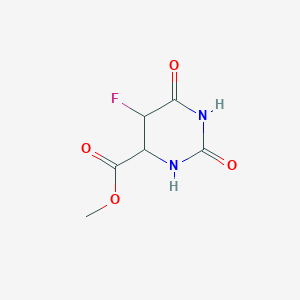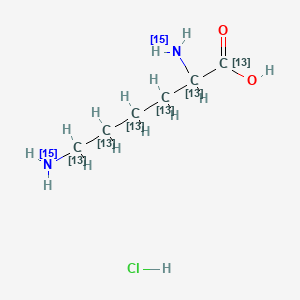
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, also known as chromone-3-carboxaldehyde, is a derivative of chromone compounds. These compounds are heterocyclic and contain oxygen, with a γ-pyrone nucleus fused to a benzene ring. Chromones are known for their interesting biological properties, including antifungal, antiallergic, antiviral, antihypertensive, and anticancer activities .
Preparation Methods
The synthesis of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves several steps. One common method includes the preparation of substituted phenol derivatives using Suzuki coupling reactions, followed by Fries rearrangement with aluminum chloride to obtain 2-acetylphenol. This intermediate is then further processed to yield the desired compound .
Industrial production methods often involve the use of various metal chelates. For instance, complexes of manganese, cobalt, nickel, copper, and zinc with 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, have been synthesized and characterized using techniques such as elemental analysis, infrared and UV spectroscopy, and X-ray diffraction .
Chemical Reactions Analysis
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, undergoes a variety of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Addition: This compound reacts with various nucleophiles, including oxygen, sulfur, nitrogen, phosphorus, and carbon nucleophiles.
Cycloaddition and Annulation: It participates in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of complex cyclic structures.
Scientific Research Applications
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile due to its α,β-unsaturated carbonyl functionality, allowing it to participate in nucleophilic addition reactions. Additionally, its ability to form pyrylium betaine structures in the presence of appropriate reagents makes it versatile in various chemical reactions .
Comparison with Similar Compounds
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, can be compared with other similar compounds, such as:
4-Oxo-4H-1-benzopyran-3-carbonitrile: This compound has similar reactivity but contains a nitrile group instead of an aldehyde group.
6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: This fluorinated derivative exhibits different optical properties and is used in the synthesis of luminescent materials.
The uniqueness of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h5-6,8-9H,1-4H2 |
InChI Key |
NZXQGVAHKFAAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
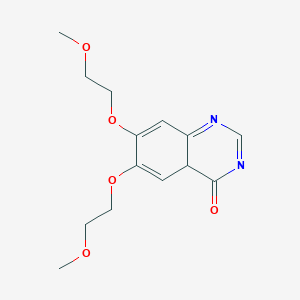
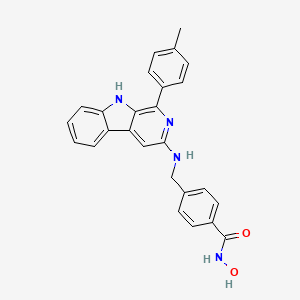
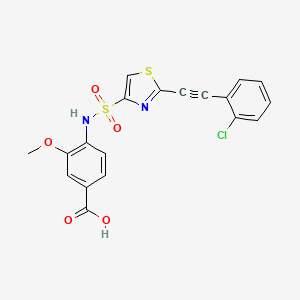
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
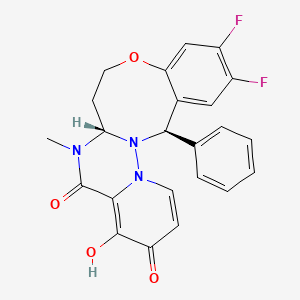
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
